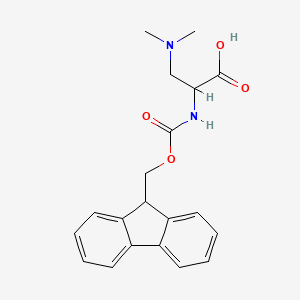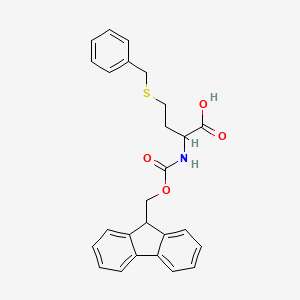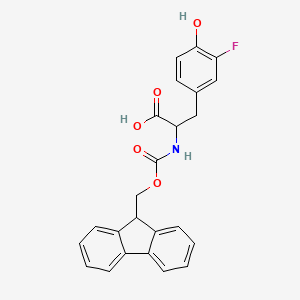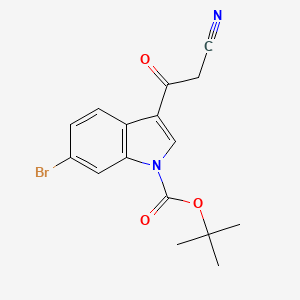
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid
Overview
Description
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid is a synthetic compound used primarily in proteomics research. It has a molecular formula of C37H34N2O8 and a molecular weight of 634.67 g/mol . This compound is characterized by the presence of two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups attached to the amino groups of 2,6-diaminoheptanedioic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-fmoc-2,6-diaminoheptanedioic acid typically involves the protection of the amino groups of 2,6-diaminoheptanedioic acid with Fmoc groups. This can be achieved through a reaction with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This includes the use of automated peptide synthesizers and large-scale reactors to ensure efficient production and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-fmoc-2,6-diaminoheptanedioic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc groups using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF at room temperature.
Major Products Formed
Deprotection: 2,6-diaminoheptanedioic acid.
Coupling: Peptides or peptide derivatives containing 2,6-diaminoheptanedioic acid residues.
Scientific Research Applications
Di-fmoc-2,6-diaminoheptanedioic acid is primarily used in the field of proteomics research. It serves as a building block for the synthesis of peptides and peptide-based molecules. These peptides can be used in various applications, including:
Biological Studies: Investigating protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medical Research: Developing peptide-based drugs and therapeutic agents.
Industrial Applications: Producing peptide-based materials for use in biotechnology and nanotechnology.
Mechanism of Action
The mechanism of action of Di-fmoc-2,6-diaminoheptanedioic acid is primarily related to its role as a protected amino acid derivative. The Fmoc groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc groups can be removed to reveal the free amino groups, allowing further functionalization or biological activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2,6-diaminoheptanedioic acid: Similar structure but with only one Fmoc group.
Boc-2,6-diaminoheptanedioic acid: Uses Boc (tert-butyloxycarbonyl) protecting groups instead of Fmoc.
Cbz-2,6-diaminoheptanedioic acid: Uses Cbz (benzyloxycarbonyl) protecting groups instead of Fmoc.
Uniqueness
Di-fmoc-2,6-diaminoheptanedioic acid is unique due to the presence of two Fmoc groups, which provide enhanced protection for the amino groups during peptide synthesis. This allows for more complex peptide sequences to be synthesized with high purity and yield .
Properties
IUPAC Name |
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N2O8/c40-34(41)32(38-36(44)46-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30)18-9-19-33(35(42)43)39-37(45)47-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31/h1-8,10-17,30-33H,9,18-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIICLOTPVVZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B1390296.png)
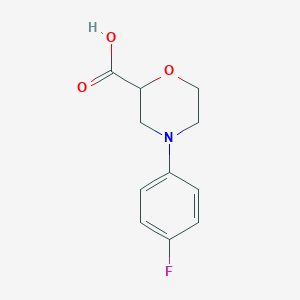
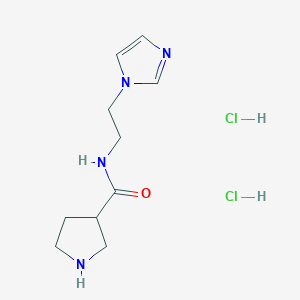
![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
